molecular formula C8H8Cl2O2 B8812507 (4,5-Dichloro-2-methoxyphenyl)methanol

(4,5-Dichloro-2-methoxyphenyl)methanol

Cat. No.: B8812507
M. Wt: 207.05 g/mol
InChI Key: GHSPTQHRCCDQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Dichloro-2-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₈Cl₂O₂ and a molecular weight of 207.05 g/mol (based on structural analogs) . Its structure features a benzyl alcohol moiety substituted with methoxy (-OCH₃) and two chlorine atoms at positions 4 and 5 on the aromatic ring. This compound is primarily used in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate development.

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

(4,5-dichloro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3

InChI Key

GHSPTQHRCCDQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Chlorine Substitution Patterns

The position of chlorine atoms significantly influences physicochemical properties and reactivity. Key isomers include:

(3,5-Dichloro-2-methoxyphenyl)methanol
  • CAS : 562840-53-3
  • Molecular Formula : C₈H₈Cl₂O₂
  • Molecular Weight : 207.05 g/mol
  • Key Differences: Chlorine atoms at positions 3 and 5 instead of 4 and 3.
(2,4-Dichloro-5-methoxyphenyl)methanol
  • Hypothetical Structure : Chlorines at positions 2 and 3.
  • Expected Differences :
    • Ortho-substitution may sterically hinder reactions at the hydroxyl group.
    • Higher melting point due to increased symmetry compared to 4,5-dichloro isomer.

Functional Derivatives

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
  • CAS : 284673-69-4
  • Molecular Formula : C₁₀H₈N₂OSCl₂
  • Molecular Weight : 275.15 g/mol
  • Comparison: Incorporates a thiazole ring, enhancing π-stacking interactions for biological activity. Solubility: Slightly soluble in chloroform and methanol, unlike the parent alcohol . Application: Used as a research chemical in drug discovery, particularly for targeting enzyme or receptor binding sites .
Sulfonamide Derivatives (e.g., CNS Drug Candidates)
  • Example : A sulfonamide compound with the 3,5-dichloro-2-methoxyphenyl group (Example E8 in ) .
    • Molecular Formula : C₁₇H₁₈Cl₂N₂O₂S
    • Molecular Weight : 401.3 g/mol
    • Key Differences :
  • Replacement of the hydroxyl group with a sulfonamide moiety (-SO₂NH₂) increases hydrogen-bonding capacity and bioavailability.
  • Demonstrated affinity for 5-HT6 receptors, suggesting applications in treating CNS disorders like Alzheimer’s disease .

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